N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine
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Overview
Description
N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl groups and a dichlorophenyl ethylideneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with N-methyl-4,6-diphenylpyrimidin-2-amine under specific conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow microreactor systems can be employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, which are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar dichlorophenyl moiety but different core structure.
N-(3,4-dichlorophenyl)octanamide: Another compound with a dichlorophenyl group but different functional groups and chain length.
Uniqueness
N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N4/c1-17(20-13-14-21(26)22(27)15-20)30-31(2)25-28-23(18-9-5-3-6-10-18)16-24(29-25)19-11-7-4-8-12-19/h3-16H,1-2H3/b30-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEQYKKCOQNCMG-LQNQUEJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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